1,8-Bis(trichlorosilylethyl)hexadecafluorooctane
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Overview
Description
1,8-Bis(trichlorosilylethyl)hexadecafluorooctane is a specialized organosilicon compound with the molecular formula C14H12Cl6F16Si2. It is characterized by the presence of trichlorosilylethyl groups attached to a hexadecafluorooctane backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane typically involves the reaction of hexadecafluorooctane with trichlorosilylethyl reagents under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between hexadecafluorooctane and trichlorosilylethyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process begins with the purification of raw materials, followed by the controlled addition of trichlorosilylethyl chloride to hexadecafluorooctane. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, yielding the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(trichlorosilylethyl)hexadecafluorooctane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilylethyl groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides or aryl halides, with catalysts such as palladium or platinum.
Hydrolysis: Water or aqueous solutions of acids or bases are used.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone are employed.
Major Products Formed
Substitution Reactions: The major products are substituted organosilicon compounds.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Oxidation: The major products are siloxanes.
Scientific Research Applications
1,8-Bis(trichlorosilylethyl)hexadecafluorooctane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is utilized in the development of biocompatible coatings and materials for medical devices.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in diagnostic tools.
Mechanism of Action
The mechanism of action of 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane involves its interaction with various molecular targets and pathways. The trichlorosilylethyl groups can form strong bonds with other molecules, leading to the formation of stable complexes. In biological systems, the compound can interact with cell membranes and proteins, potentially altering their function and activity. The hexadecafluorooctane backbone provides hydrophobic properties, which can influence the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Bis(trimethylsilylethyl)hexadecafluorooctane
- 1,8-Bis(triethoxysilylethyl)hexadecafluorooctane
- 1,8-Bis(triphenylsilylethyl)hexadecafluorooctane
Comparison
1,8-Bis(trichlorosilylethyl)hexadecafluorooctane stands out due to its unique combination of trichlorosilylethyl groups and a hexadecafluorooctane backbone. This combination imparts high thermal stability, chemical resistance, and hydrophobic properties, making it more versatile compared to similar compounds. The presence of trichlorosilylethyl groups allows for various chemical modifications, enhancing its applicability in different fields .
Properties
CAS No. |
445303-83-3 |
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Molecular Formula |
C12H8Cl6F16Si2 |
Molecular Weight |
725.0 g/mol |
IUPAC Name |
trichloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-12-trichlorosilyldodecyl)silane |
InChI |
InChI=1S/C12H8Cl6F16Si2/c13-35(14,15)3-1-5(19,20)7(23,24)9(27,28)11(31,32)12(33,34)10(29,30)8(25,26)6(21,22)2-4-36(16,17)18/h1-4H2 |
InChI Key |
WMEJHNRIPAHOJD-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(CC[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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